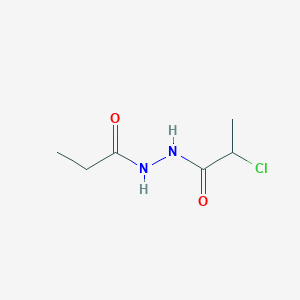

2-chloro-N'-propanoylpropanehydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N'-propanoylpropanehydrazide, also known as CPPH, is a chemical compound that has been widely used in scientific research. It is a hydrazide derivative that has been synthesized through various methods and has shown promising results in different areas of research.

Scientific Research Applications

Chemical Synthesis

“N’-(2-chloropropanoyl)propanehydrazide” is used in the synthesis of various chemical compounds . For instance, it is used in the synthesis of new Schiff bases by condensing with aromatic aldehydes . These Schiff bases have potential applications in neuropsychiatric drugs .

Bioinformatics and Pathology Study

This compound has been studied in the field of bioinformatics and pathology . It has been used to evaluate drug-like, pharmacokinetic, pharmacodynamic, and pharmacogenomic properties, as well as to predict the binding to therapeutic targets .

Neuropsychiatric Disorders Treatment

“N’-(2-chloropropanoyl)propanehydrazide” has potential applications in the treatment of neuropsychiatric disorders . One of the synthesized compounds, 1e, showed high potential to be used as a good candidate in neurodegenerative disorders treatment .

Antioxidant Activity

Some derivatives of “N’-(2-chloropropanoyl)propanehydrazide” have shown antioxidant activity . They have been synthesized using both conventional techniques and microwave irradiation .

Nitric Oxide Synthesis

The compound has been studied for its ability to stimulate endogenous nitric oxide synthesis . It has been found to affect the function of neuronal nitric oxide synthase (nNOS), which probably regulates the spontaneous contractile activity of gastric smooth muscles .

Gastric Smooth Muscles Regulation

“N’-(2-chloropropanoyl)propanehydrazide” is involved in the regulation of intestinal neurons expressing nNOS . It affects the density and intensity of nNOS-positive cells, which increase significantly in the myenteric plexus and smooth muscle cells .

properties

IUPAC Name |

2-chloro-N'-propanoylpropanehydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClN2O2/c1-3-5(10)8-9-6(11)4(2)7/h4H,3H2,1-2H3,(H,8,10)(H,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZQQYPVVUGZPFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NNC(=O)C(C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide](/img/structure/B2636788.png)

![ethyl 3-(8-(4-ethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2636792.png)

![3,4,5-trimethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2636793.png)

![N-(3,4-difluorophenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2636798.png)

![1'-(Tert-butoxycarbonyl)spiro[cyclohexane-1,3'-indoline]-4-carboxylic acid](/img/structure/B2636800.png)

![1-[5-Chloro-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-yl]-1,2,3,4-tetrahydroquinoline](/img/structure/B2636804.png)

![ethyl N-{2-[2-(3-chlorophenyl)hydrazono]-2-cyanoacetyl}carbamate](/img/structure/B2636809.png)